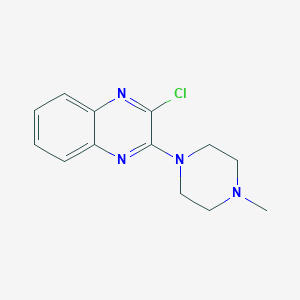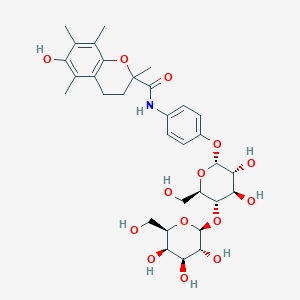
Lactosylphenyl-trolox
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lactosylphenyl-trolox is a compound that has gained increasing attention in recent years due to its potential applications in scientific research. This compound is a derivative of vitamin E and has been shown to possess antioxidant properties, making it a promising candidate for use in various fields of research. In
Wissenschaftliche Forschungsanwendungen
Lactosylphenyl-trolox has been used in various fields of scientific research, including biochemistry, pharmacology, and neuroscience. One of the main applications of lactosylphenyl-trolox is in the study of oxidative stress and its effects on cellular function. This compound has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage. Additionally, lactosylphenyl-trolox has been used in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of lactosylphenyl-trolox involves its ability to scavenge free radicals and reactive oxygen species (ROS). Free radicals and ROS can cause oxidative damage to cells, leading to cellular dysfunction and disease. Lactosylphenyl-trolox can neutralize these harmful molecules, thereby protecting cells from oxidative damage.
Biochemische Und Physiologische Effekte
Lactosylphenyl-trolox has been shown to have various biochemical and physiological effects. One of the main effects of this compound is its ability to protect cells from oxidative damage. Additionally, lactosylphenyl-trolox has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. This compound has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in various tissues and organs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of lactosylphenyl-trolox for lab experiments is its ability to protect cells from oxidative damage. This can help to ensure the accuracy and reliability of experimental results. Additionally, lactosylphenyl-trolox is relatively easy to synthesize and can be obtained from commercial sources. However, one limitation of this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are several future directions for research on lactosylphenyl-trolox. One area of interest is the development of new derivatives of this compound with improved antioxidant properties. Additionally, further research is needed to elucidate the mechanisms underlying the neuroprotective effects of lactosylphenyl-trolox. Finally, there is potential for the use of lactosylphenyl-trolox in the development of new therapies for neurodegenerative diseases and other conditions associated with oxidative stress.
Conclusion:
In conclusion, lactosylphenyl-trolox is a promising compound with potential applications in various fields of scientific research. This compound possesses antioxidant properties and has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, lactosylphenyl-trolox remains a valuable tool for studying oxidative stress and its effects on cellular function. Further research is needed to fully understand the potential of this compound and its derivatives in the development of new therapies for disease.
Synthesemethoden
The synthesis of lactosylphenyl-trolox involves the reaction of trolox with lactose and phenyl isothiocyanate. This reaction results in the formation of a lactosylphenyl-trolox conjugate. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
Eigenschaften
CAS-Nummer |
140448-22-2 |
|---|---|
Produktname |
Lactosylphenyl-trolox |
Molekularformel |
C32H43NO14 |
Molekulargewicht |
665.7 g/mol |
IUPAC-Name |
N-[4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxamide |
InChI |
InChI=1S/C32H43NO14/c1-13-14(2)27-18(15(3)21(13)36)9-10-32(4,47-27)31(42)33-16-5-7-17(8-6-16)43-29-26(41)24(39)28(20(12-35)45-29)46-30-25(40)23(38)22(37)19(11-34)44-30/h5-8,19-20,22-26,28-30,34-41H,9-12H2,1-4H3,(H,33,42)/t19-,20-,22+,23+,24-,25-,26-,28-,29+,30+,32?/m1/s1 |
InChI-Schlüssel |
QCEKZUGOCWMXJY-XYTWIGKESA-N |
Isomerische SMILES |
CC1=C(C2=C(CCC(O2)(C)C(=O)NC3=CC=C(C=C3)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)C(=C1O)C)C |
SMILES |
CC1=C(C2=C(CCC(O2)(C)C(=O)NC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)C(=C1O)C)C |
Kanonische SMILES |
CC1=C(C2=C(CCC(O2)(C)C(=O)NC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)C(=C1O)C)C |
Synonyme |
lactosylphenyl-trolox lactosylphenyl-TX |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




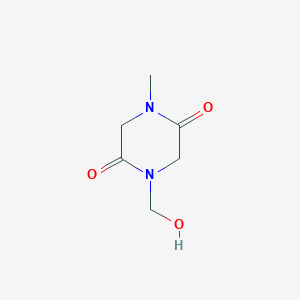
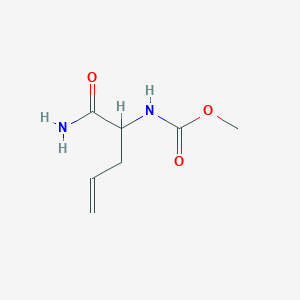
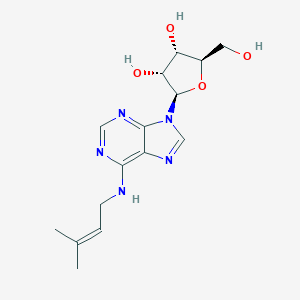
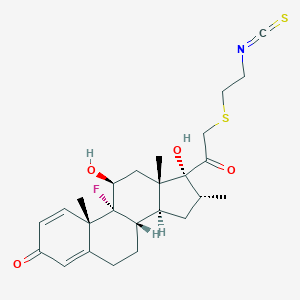
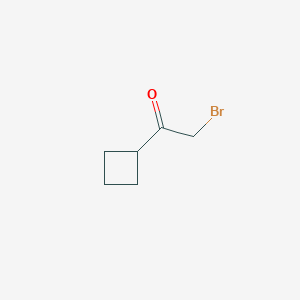

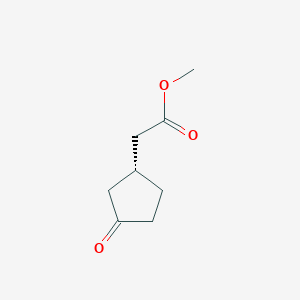
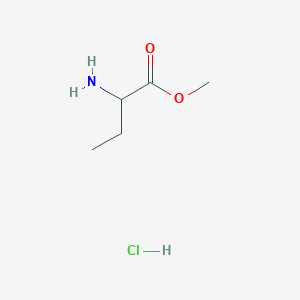
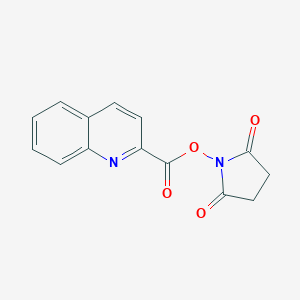
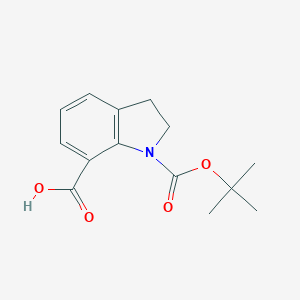
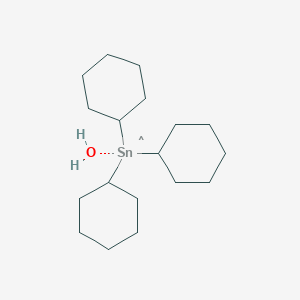
![Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)](/img/structure/B141807.png)
